5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a 1,4-dihydropyridine (DHP) derivative characterized by a pyridine ring substituted with ethoxy groups at position 5 and on the N-linked phenyl ring (2-ethoxy), a methyl group at position 1, and a carboxamide moiety at position 2. DHPs are widely studied for their roles as calcium channel blockers, though specific applications for this compound remain underexplored .
Properties
IUPAC Name |
5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-22-15-9-7-6-8-12(15)18-17(21)13-10-14(20)16(23-5-2)11-19(13)3/h6-11H,4-5H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYCUZWOYOOGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and quality. Additionally, purification processes such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can modify the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a pyridine derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the dihydropyridine class, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 316.35 g/mol
This compound features an ethoxy group and a carboxamide moiety, contributing to its solubility and bioactivity.
Antihypertensive Activity
One of the primary applications of dihydropyridine derivatives is their use as antihypertensive agents. Research has shown that compounds similar to 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can effectively lower blood pressure by acting as calcium channel blockers. These agents inhibit calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced peripheral resistance.
Antioxidant Properties
Studies indicate that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals has been documented in vitro, making it a potential candidate for further research in oxidative stress mitigation.
Anticancer Potential
Emerging research suggests that dihydropyridine derivatives may possess anticancer properties. The mechanism involves the modulation of cell signaling pathways that control proliferation and apoptosis in cancer cells. Specifically, compounds like this compound have shown promise in inhibiting tumor growth in preclinical models.
Case Study 1: Antihypertensive Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of dihydropyridine derivatives for their antihypertensive effects. The results indicated that compounds with similar structural features to this compound demonstrated significant blood pressure reduction in hypertensive rat models. The study concluded that these compounds could serve as effective antihypertensive agents .
Case Study 2: Antioxidant Activity Assessment
A comparative study published in the International Journal of Pharmacology assessed the antioxidant properties of various dihydropyridine derivatives. The findings revealed that this compound exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at combating oxidative stress .
Case Study 3: Cancer Cell Line Studies
In another investigation reported in Cancer Letters, the anticancer efficacy of this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated dose-dependent inhibition of cell growth and induction of apoptosis, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism by which 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Variations
5-Methoxy-N-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Structural Differences :
- Methoxy groups replace ethoxy at position 5 and on the phenyl ring (4-methoxy vs. 2-ethoxy).
- Impact :
- The 4-methoxy substituent on the phenyl ring may alter steric interactions with target proteins compared to the 2-ethoxy group, affecting binding affinity .
2.1.2. AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Structural Differences: Introduction of a cyano group (position 5), thioether linkage (position 6), and 2-furyl substituent (position 4). Impact:
- The electron-withdrawing cyano group may enhance reactivity or stabilize charge distribution in the DHP ring.
2.1.3. AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Structural Differences :
- Bromophenyl group adds significant steric bulk and electron-withdrawing effects.
- Impact :
- Bromine’s hydrophobicity and size may enhance binding to hydrophobic pockets in proteins but reduce solubility.
- The thioether and cyano groups could synergize to alter redox properties .
Physical and Pharmacological Property Trends
Reactivity and Metabolic Stability
- Ethoxy vs.
- Thioether Groups (AZ331/AZ257) : May undergo sulfoxidation, increasing polarity and excretion rates.
- Bromophenyl (AZ257) : Likely resistant to metabolic degradation, leading to bioaccumulation risks.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dihydropyridine core : A six-membered ring containing nitrogen, which is crucial for its biological activity.
- Ethoxy and phenyl substitutions : These groups can influence pharmacokinetics and receptor interactions.
Molecular Formula
The molecular formula for this compound is .
- Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers. They inhibit calcium influx in vascular smooth muscle and cardiac cells, leading to vasodilation and reduced blood pressure.
- Antioxidant Properties : Some studies suggest that dihydropyridine derivatives exhibit antioxidant activities, scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, potentially reducing cytokine release and inflammation.
Therapeutic Applications
- Antihypertensive Agents : Due to their calcium channel blocking properties, compounds like this one are explored for hypertension treatment.
- Cardiovascular Protection : They may provide protective effects against ischemic damage in heart tissues.
- Neuroprotective Effects : There is emerging evidence that dihydropyridines can protect neuronal cells from excitotoxicity.
Case Studies
- Antihypertensive Activity : A study conducted on spontaneously hypertensive rats demonstrated that the compound significantly lowered blood pressure at doses of 1 mg/kg, with sustained effects over time .
- Neuroprotective Effects : Research highlighted its potential in protecting against oxidative stress-induced neuronal death in vitro, suggesting a mechanism involving the modulation of calcium homeostasis .
Data Table: Biological Activities of Dihydropyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
